4-Hydroxynicotinic acid

Descripción general

Descripción

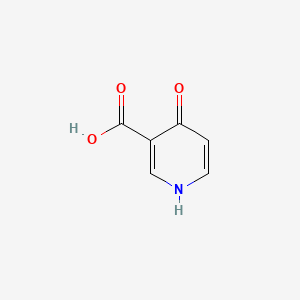

4-Hydroxynicotinic acid is a chemical synthesis reagent . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The molecular formula is C6H5NO3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be used as a reagent in chemical synthesis .Molecular Structure Analysis

The molecular formula of this compound is C6H5NO3 . It has an average mass of 139.109 Da and a monoisotopic mass of 139.026947 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 139.11 .Aplicaciones Científicas De Investigación

Tautomeric Polymorphism of 4-Hydroxynicotinic Acid :

- This study found that 4-HNA can exist as either 4-HNA or its tautomer 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA) in solid state. The research explored its phase behaviors and polymorphism through different analytical techniques, contributing to our understanding of its physical and chemical properties (Long et al., 2016).

Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid :

- This paper investigated the gas-phase structure of deprotonated 6-hydroxynicotinic acid using spectroscopy and theoretical calculations. Although focused on 6-hydroxynicotinic acid, this study provides insights applicable to the broader class of hydroxynicotinic acids, including 4-HNA (van Stipdonk et al., 2014).

A Robust yet Metastable New Hemihydrate of this compound :

- This research isolated and characterized a new hydrate of 4-HNA, contributing to the understanding of its crystal structure and hydration properties (Matias et al., 2011).

Designing a family of luminescent hybrid materials by 3-(triethoxysilyl)-propyl isocyanate grafted 2-hydroxynicotinic acid bridge molecules :

- This study focuses on synthesizing modified 2-hydroxynicotinic acid and preparing luminescent hybrid materials, indicating potential applications of hydroxynicotinic acids in material science (Wang & Yan, 2006).

Enzymatic Hydroxylations in Industrial Application :

- Discusses the use of hydroxylations, including those involving hydroxynicotinic acids, in industrial applications. This highlights the relevance of 4-HNA in biotechnological and industrial processes (Kulla, 1991).

Safety and Hazards

4-Hydroxynicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Crystallization from solution is an important process that has been used for centuries in the preparation and purification of products . There is still a considerable lack of understanding about the molecular mechanisms behind the formation of crystals . Future studies could investigate the link between the molecular structure of a solute in a saturated solution and in the crystalline solid in equilibrium with that solution . This could be particularly relevant for the hydroxynicotinic acid family .

Mecanismo De Acción

Target of Action

4-Hydroxynicotinic acid (4-HNA) is a derivative of nicotinic acid, which is a form of Vitamin B3It’s known that nicotinic acid interacts with nicotinic acetylcholine receptors (nachrs) in the brain

Mode of Action

It’s known that the first step in the degradation of nicotinic acid, a process that 4-hna is involved in, is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid . This process is catalyzed by an independently evolved molybdenum-containing hydroxylase .

Biochemical Pathways

4-HNA is involved in the degradation of nicotinic acid. The first step in this process is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

It’s known that the compound plays a role in the degradation of nicotinic acid, a process that is important for the metabolism of vitamin b3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNA. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability . Additionally, the presence of other compounds in the environment can potentially influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?

A: this compound (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []

Q2: How stable are the different forms of this compound?

A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.

Q3: Is there a form of this compound hydrate that shows unusual stability?

A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []

Q4: What is the mechanism of dehydration for the robust hemihydrate form of this compound?

A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []

Q5: Are there any synthetic routes available for this compound?

A: Yes, this compound can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, this compound can be synthesized from butadienedicarbonitriles. []

Q6: Can this compound be used in the synthesis of coordination polymers?

A: Yes, this compound can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = this compound), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the this compound ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727069.png)

![1-[3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone](/img/structure/B7727076.png)

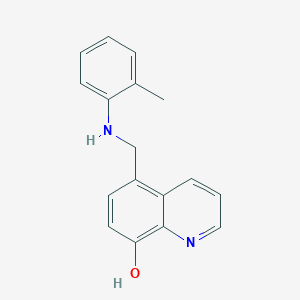

![5-[(2,3-Dimethylanilino)methyl]quinolin-8-ol](/img/structure/B7727081.png)

![ethyl 2,4-dimethyl-5-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B7727090.png)

![5-Methylbenzo[h][1,6]naphthyridine](/img/structure/B7727135.png)

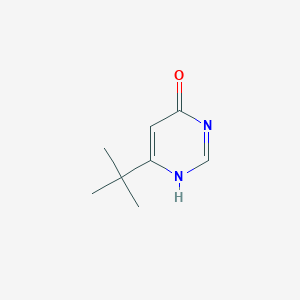

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B7727146.png)

![3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727159.png)

![3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727165.png)

![3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727176.png)

![3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727183.png)

![3-[7-(3-Bromophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727191.png)